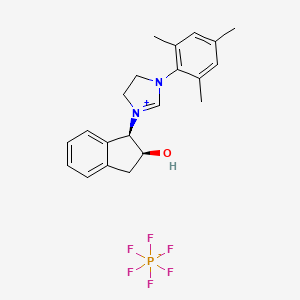![molecular formula C16H15N5O2 B14087154 N-[2-(1H-imidazol-4-yl)ethyl]-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B14087154.png)
N-[2-(1H-imidazol-4-yl)ethyl]-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1H-imidazol-4-yl)ethyl]-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide is a complex organic compound that features a unique combination of imidazole, chromene, and pyrazole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and pyrazole intermediates, followed by their coupling with the chromene derivative. Key steps include:
Imidazole Synthesis: The imidazole ring can be synthesized via the cyclization of amido-nitriles in the presence of a nickel catalyst.
Pyrazole Synthesis: Pyrazole derivatives are often synthesized using transition-metal catalysts or photoredox reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
N-[2-(1H-imidazol-4-yl)ethyl]-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The imidazole and pyrazole rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the chromene moiety.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
N-[2-(1H-imidazol-4-yl)ethyl]-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide has a wide range of scientific research applications:
Industry: It can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of N-[2-(1H-imidazol-4-yl)ethyl]-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as those involved in inflammation, cell proliferation, and apoptosis.
類似化合物との比較
Similar Compounds
- N-[2-(1H-Imidazol-4-yl)ethyl]acrylamide
- 4-(1H-Imidazol-4-yl)-3-(5-Ethyl-2,4-Dihydroxy-Phenyl)-1H-Pyrazole
Uniqueness
N-[2-(1H-imidazol-4-yl)ethyl]-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide is unique due to its combination of imidazole, chromene, and pyrazole moieties, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse biological activities compared to similar compounds.
特性
分子式 |
C16H15N5O2 |
|---|---|
分子量 |
309.32 g/mol |
IUPAC名 |
N-[2-(1H-imidazol-5-yl)ethyl]-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H15N5O2/c22-16(18-6-5-10-7-17-9-19-10)15-12-8-23-13-4-2-1-3-11(13)14(12)20-21-15/h1-4,7,9H,5-6,8H2,(H,17,19)(H,18,22)(H,20,21) |
InChIキー |
PPHGPIUNIXTSLR-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(NN=C2C3=CC=CC=C3O1)C(=O)NCCC4=CN=CN4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B14087071.png)
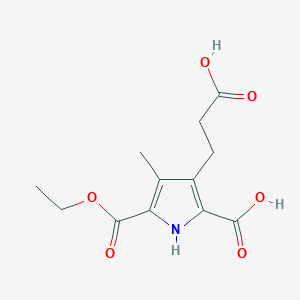
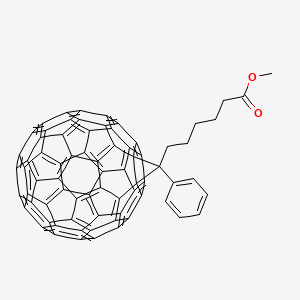
![4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]oxadiazole](/img/structure/B14087109.png)
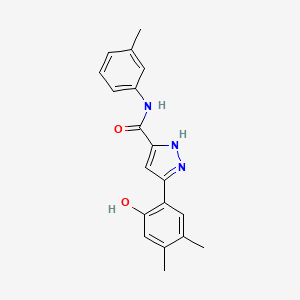
![Tert-butyl 4-(4-{[(benzyloxy)carbonyl]amino}phenyl)piperidine-1-carboxylate](/img/structure/B14087115.png)

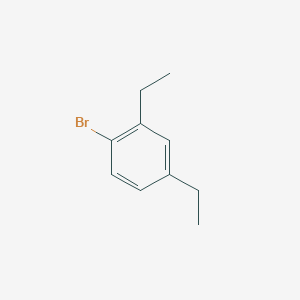
![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-7-chloro-2-(2-methoxyethyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087131.png)
![1-(2,3-Dimethoxyphenyl)-2-(6-ethoxy-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087143.png)
![3-(Trifluoromethoxy)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14087148.png)
![4,6-dimethyl[1,2,3]thiadiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14087150.png)
![1-(2,3-Dimethoxyphenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087165.png)
